N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Physicochemical profiling Lipophilicity SAR library design

N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1211374‑23‑0, molecular formula C₁₅H₁₉N₃O₃S₂, molecular weight 353.46 g/mol) is a fully synthetic thiazole‑4‑carboxamide derivative bearing an N‑butyl carboxamide side chain and a para‑methylsulfonyl‑substituted aniline moiety at the 2‑position of the thiazole ring. The compound is primarily offered as a research‑grade chemical (typical purity ≥95 %) by specialist suppliers, and it is explicitly labelled for non‑human, non‑veterinary research use only.

Molecular Formula C15H19N3O3S2
Molecular Weight 353.46
CAS No. 1211374-23-0
Cat. No. B2509598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
CAS1211374-23-0
Molecular FormulaC15H19N3O3S2
Molecular Weight353.46
Structural Identifiers
SMILESCCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H19N3O3S2/c1-3-4-9-16-14(19)13-10-22-15(18-13)17-11-5-7-12(8-6-11)23(2,20)21/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyGKYYKIMZXJMFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1211374-23-0): Procurement-Grade Identity, Physicochemical Profile, and Research Provenance


N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1211374‑23‑0, molecular formula C₁₅H₁₉N₃O₃S₂, molecular weight 353.46 g/mol) is a fully synthetic thiazole‑4‑carboxamide derivative bearing an N‑butyl carboxamide side chain and a para‑methylsulfonyl‑substituted aniline moiety at the 2‑position of the thiazole ring . The compound is primarily offered as a research‑grade chemical (typical purity ≥95 %) by specialist suppliers, and it is explicitly labelled for non‑human, non‑veterinary research use only . Its structural architecture places it within the broader 2‑(arylamino)thiazole‑4‑carboxamide family, a chemotype that has attracted sustained interest for cyclooxygenase‑2 (COX‑2) inhibition, kinase modulation, and anticancer screening [1]. Despite this class‑level precedent, no peer‑reviewed pharmacological study or patent biological example that explicitly includes CAS 1211374‑23‑0 was identified in PubMed, ChEMBL, BindingDB, or the Google Patents corpus at the time of analysis.

Why Generic Substitution of N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide Is Scientifically Inappropriate Without Comparative Data


Within the 2‑(arylamino)thiazole‑4‑carboxamide class, seemingly conservative modifications to the N‑alkyl carboxamide substituent (e.g., n‑butyl → cyclopentyl or sec‑butyl) can produce divergent biological profiles that are not predictable from structure alone [1]. In the closely related COX‑2 inhibitor series, N‑alkyl chain length and branching have been directly correlated with both enzyme inhibitory potency (IC₅₀ shifts of >10‑fold) and isoform selectivity (COX‑2/COX‑1 ratio) [2]. Consequently, treating CAS 1211374‑23‑0 as a freely interchangeable surrogate for its cyclopentyl (CAS 1170148‑11‑4), sec‑butyl, or N‑propyl analogs without compound‑specific functional data risks compromising experimental reproducibility and invalidating structure–activity relationship (SAR) conclusions. The quantitative evidence that follows identifies the few differentiation dimensions that can currently be substantiated, while explicitly noting where primary comparative data are absent.

Quantitative Differentiation Evidence for N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide Relative to Key Analogs


Physicochemical Differentiation: Calculated Lipophilicity (cLogP) of the N-Butyl Analog Versus Its N-Cyclopentyl and N-Isopropyl Counterparts

Computational estimation of the octanol–water partition coefficient (cLogP) using the Crippen fragmentation method yields a cLogP value of approximately 2.85 for the N‑butyl analog, compared with ~2.32 for the N‑cyclopentyl analog (CAS 1170148‑11‑4) and ~1.95 for the N‑isopropyl analog [1]. The ~0.5–0.9 log unit increase reflects the greater hydrophobic surface area contributed by the linear four‑carbon chain. While no experimental logP or logD₇.₄ measurement has been published for any member of this series, the trend is mechanistically consistent with established Hansch–Leo substituent constants and has been validated across numerous thiazole carboxamide sets [2]. Higher predicted lipophilicity is empirically associated with enhanced passive membrane permeability, but also with increased risk of metabolic liability and reduced aqueous solubility—trade‑offs that make the N‑butyl variant a distinctive tool for probing the lipophilicity tolerance of a biological target within a congeneric series.

Physicochemical profiling Lipophilicity SAR library design

Structural Scaffold Identity: Exclusive N‑Butyl Substitution Differentiates This Compound from All Other Commercially Listed 2‑((4‑(methylsulfonyl)phenyl)amino)thiazole‑4‑carboxamides

A search of the chemical supply chain (Smolecule, EvitaChem, BenchChem, and the PubChem Substance database) reveals at least seven distinct 2‑((4‑(methylsulfonyl)phenyl)amino)thiazole‑4‑carboxamide variants currently offered for research procurement, differing exclusively in the N‑carboxamide substituent: N‑butyl, N‑(sec‑butyl), N‑cyclopentyl, N‑isopropyl, N‑propyl, N‑phenethyl, and N‑(4‑methylbenzyl) . The N‑butyl variant (CAS 1211374‑23‑0) is uniquely defined by its linear four‑carbon chain terminating in a primary amide nitrogen. This linear topology contrasts with the branched sec‑butyl isomer (predicted to have a ~0.3 unit lower cLogP and greater steric hindrance near the amide carbonyl) , and with the cyclic, more compact cyclopentyl analog. In the absence of target‑specific activity data for any family member, the primary differentiation is structural topology itself. For teams constructing focused libraries to interrogate N‑alkyl SAR, the N‑butyl compound fills a specific gap that no other commercially available analog occupies.

Chemical library diversification Medicinal chemistry SAR Procurement uniqueness

Class‑Level Inference: Thiazole‑4‑Carboxamide Derivatives Exhibit Modest COX‑2 Inhibition, but No Compound‑Specific IC₅₀ Data Exist for CAS 1211374‑23‑0

Multiple academic studies have demonstrated that 2‑(arylamino)thiazole‑4‑carboxamide derivatives can inhibit the COX‑2 enzyme with IC₅₀ values spanning 0.19 µM to >20 µM, depending on the substitution pattern [1]. The methylsulfonyl moiety at the para‑position of the aniline ring is a recognized COX‑2 pharmacophore, contributing to hydrogen‑bond interactions within the enzyme's side pocket [2]. However, no COX‑1 or COX‑2 inhibition assay has been reported for the specific N‑butyl analog (CAS 1211374‑23‑0). Extrapolation of potency or selectivity from other N‑alkyl variants is not recommended: in a published series of thiazole‑4‑carboxamides, a change from N‑(4‑fluorophenyl) to N‑(4‑methoxyphenyl) shifted the COX‑2 IC₅₀ from 0.96 µM to >20 µM [1]. Therefore, any COX‑2‑related claim for CAS 1211374‑23‑0 must be regarded as a class‑level hypothesis requiring de novo experimental validation.

COX-2 inhibition Anti-inflammatory screening Pharmacological class reference

Antimicrobial Class‑Level Data for the N‑Cyclopentyl Analog (Surrogate Comparator) Contrasted with the Absence of Data for the N‑Butyl Analog

The N‑cyclopentyl analog (CAS 1170148‑11‑4) has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively . This represents the only published antimicrobial dataset within the 2‑((4‑(methylsulfonyl)phenyl)amino)thiazole‑4‑carboxamide series. No MIC, MBC, or zone‑of‑inhibition data have been reported for the N‑butyl analog [1]. While the structural similarity (identical core, differing only in the N‑alkyl moiety) suggests the N‑butyl compound may exhibit comparable or differentiated antimicrobial activity, the quantitative relationship between N‑alkyl chain structure and antibacterial potency in this series remains uncharacterized. Researchers requiring antimicrobial activity for Gram‑positive or Gram‑negative screening panels should therefore treat the N‑cyclopentyl data as a preliminary proximity reference, not a guarantee of equipotency.

Antimicrobial screening Gram‑positive bacteria Gram‑negative bacteria

Anticancer Screening Data Gap: N‑Cyclopentyl Analog Cytotoxicity (IC₅₀ = 15 µM, MCF‑7) Versus Uncharacterized N‑Butyl Analog

The N‑cyclopentyl analog has been evaluated for cytotoxicity against the human breast adenocarcinoma cell line MCF‑7, yielding an IC₅₀ value of 15 µM after 48 h of treatment . This is the sole cytotoxicity data point reported for any member of the 2‑((4‑(methylsulfonyl)phenyl)amino)thiazole‑4‑carboxamide family. The N‑butyl analog has not been tested in the same assay, nor in any other cancer cell line panel reported in PubMed or the patent literature [1]. The absence of matched data precludes any conclusion about whether the N‑butyl substitution enhances, diminishes, or leaves unchanged the antiproliferative potency relative to the N‑cyclopentyl reference. Investigators who require both compounds for mechanism‑of‑action studies can, however, exploit this data asymmetry to probe whether N‑alkyl topology meaningfully influences cytotoxicity in the MCF‑7 model.

Anticancer screening MCF‑7 breast cancer Cytotoxicity assay

Evidence‑Based Research and Procurement Scenarios for N-Butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1211374-23-0)


Focused N‑Alkyl SAR Library Construction for COX‑2 or Kinase Target Deconvolution

Medicinal chemistry teams constructing a homologous series of 2‑((4‑(methylsulfonyl)phenyl)amino)thiazole‑4‑carboxamides require the N‑butyl variant to fill the linear four‑carbon chain position in the N‑alkyl matrix. Together with the commercially available N‑propyl, N‑isopropyl, N‑cyclopentyl, and N‑(sec‑butyl) analogs, CAS 1211374‑23‑0 enables systematic exploration of chain length, branching, and cyclization effects on target affinity . Because no activity data are pre‑existing, procurement is justified specifically for de novo SAR determination rather than as a pre‑validated tool compound.

Lipophilicity‑Driven Pharmacokinetic Profiling in the Absence of Intrinsic Biological Data

The calculated ~0.5–0.9 log unit increase in cLogP of the N‑butyl analog relative to its shorter‑chain congeners provides a rationale for its inclusion in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies [1]. By comparing the apparent permeability (Pₐₚₚ) of the N‑butyl, N‑cyclopentyl, and N‑isopropyl derivatives under identical assay conditions, researchers can isolate the contribution of N‑alkyl lipophilicity to passive diffusion, independent of target engagement.

Negative Control or Orthogonal Chemotype in Antimicrobial and Anticancer Rescreening Campaigns

The absence of antimicrobial and anticancer data for CAS 1211374‑23‑0, contrasted with the modest MIC (32–64 µg/mL) and MCF‑7 IC₅₀ (15 µM) values reported for the N‑cyclopentyl analog , positions the N‑butyl compound as a useful comparator in follow‑on screening. If the N‑butyl analog proves inactive under identical assay conditions, the differential outcome would provide strong evidence that the N‑alkyl topology—rather than the shared methylsulfonyl‑thiazole core—drives the observed bioactivity of the cyclopentyl reference.

Synthetic Intermediate and Derivatization Platform for Custom Probe Synthesis

The primary carboxamide nitrogen and the free thiazole C‑5 position of CAS 1211374‑23‑0 offer two chemically accessible diversification points. Procurement as a synthetic building block enables on‑demand preparation of focused libraries through N‑alkylation, acylation, or C‑5 electrophilic substitution without the need for de novo construction of the thiazole core. This scenario is compatible with industrial research groups that maintain in‑house medicinal chemistry capabilities and require a structurally verified, high‑purity (>95%) starting material .

Quote Request

Request a Quote for N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.